3-Chloro-4-methoxybenzoyl chloride

Übersicht

Beschreibung

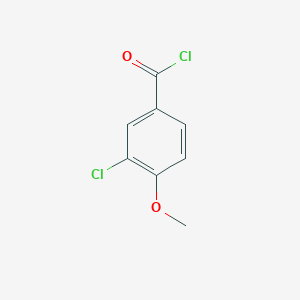

3-Chloro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in organic synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-chloro-4-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: It hydrolyzes in the presence of water to form 3-chloro-4-methoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 3-chloro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base like triethylamine to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Thiols: Reacts with thiols to form thioesters.

Water: Hydrolyzes in the presence of water or aqueous base to form the corresponding acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

3-Chloro-4-methoxybenzoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3-Chloro-4-methoxybenzoyl chloride serves as an important intermediate in the synthesis of diphenolic azoles, which are recognized as potent estrogen β-receptor ligands. These ligands are crucial in the development of treatments for hormone-related conditions such as breast cancer .

Analgesics and Anti-inflammatory Drugs

The compound is also utilized in the synthesis of various analgesic and anti-inflammatory drugs. It enhances therapeutic efficacy by acting as a building block for more complex pharmaceutical structures .

| Compound | Target Condition | Role of this compound |

|---|---|---|

| Diphenolic Azoles | Hormone-related cancers | Intermediate for synthesis |

| Analgesic Drugs | Pain management | Building block for drug formulation |

| Anti-inflammatory Agents | Inflammatory diseases | Key precursor in synthetic pathways |

Agricultural Applications

Herbicides and Pesticides

In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its chemical properties enhance crop protection by effectively managing weeds and pests, thereby contributing to food security .

Research on Crop Protection

Recent studies have highlighted its potential in developing new agricultural chemicals that can improve crop yield and resistance to environmental stressors. This application is critical as global food demand continues to rise .

Material Science Applications

Development of Polymers

The compound is explored for its potential in material science, particularly in the development of new polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Organic Light-Emitting Diodes (OLEDs)

In recent research, this compound has been incorporated into the fabrication of organic light-emitting diodes (OLEDs). This application leverages its electronic properties to enhance the performance and efficiency of OLED devices .

Analytical Chemistry

Quality Control Methods

The compound is utilized in analytical chemistry for detecting and quantifying various substances. Its role is vital in quality control processes across different industries, ensuring compliance with regulatory standards .

Case Studies

Case Study 1: Synthesis of Estrogen Receptor Ligands

A study demonstrated that using this compound as an intermediate led to the successful synthesis of diphenolic azoles with high binding affinity to estrogen receptors. This advancement has implications for developing targeted therapies for breast cancer.

Case Study 2: Agricultural Efficacy

Research conducted on the efficacy of herbicides formulated with this compound showed a significant reduction in weed populations compared to traditional herbicides, indicating its potential for enhancing agricultural productivity.

Wirkmechanismus

The mechanism of action of 3-chloro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of amides, the compound reacts with amines to form a stable amide bond, which is a key structural motif in many bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-methoxybenzoyl chloride can be compared with other similar compounds such as:

4-Methoxybenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.

3-Methoxybenzoyl chloride: Has the methoxy group at the third position, which affects its reactivity and steric properties.

4-Chlorobenzoyl chloride: Lacks the methoxy group, making it more reactive towards nucleophiles but less versatile in certain synthetic applications.

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-Chloro-4-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly known for its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables that summarize its effects.

This compound (C8H6ClO2) is a benzoyl chloride derivative characterized by a chloro and methoxy substituent on the aromatic ring. It is primarily used in the synthesis of various biologically active compounds, including diphenolic azoles that function as estrogen β-receptor ligands, which are significant in treating hormone-related conditions .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on different cellular pathways and its potential therapeutic applications.

Proteolytic Enzyme Activation

A significant study highlighted the compound's ability to activate proteolytic enzymes, specifically cathepsins B and L. These enzymes play critical roles in protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The study found that 3-chloro-4-methoxybenzoic acid (a related compound) exhibited a strong interaction with these enzymes, enhancing their activity by approximately 467.3% in cell-based assays .

Table 1: Activation of Cathepsins by 3-Chloro-4-Methoxybenzoic Acid

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|

| 3-Chloro-4-methoxybenzoic acid | 467.3 ± 3.9 | Not specified |

| Control (no treatment) | Baseline | Baseline |

This activation suggests that the compound may have potential applications in developing anti-aging agents or modulators of the proteostasis network.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicates that modifications to the aromatic ring can enhance this activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | Not specified | Not specified |

| Compound A | 33.8 | Not tested |

| Compound B | 15.5 | Not tested |

Case Study: Antiproliferative Effects

In a case study examining the antiproliferative effects of compounds derived from benzoic acid derivatives, it was found that certain derivatives showed promising results in inhibiting cancer cell lines without significant cytotoxicity to normal cells. Specifically, compounds similar to this compound were evaluated for their effects on Hep-G2 and A2058 cancer cell lines. The results indicated low inhibition rates (below 5%) at concentrations that did not affect normal fibroblast cells .

Case Study: In Silico Studies

In silico studies have also been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with key proteins involved in cellular signaling pathways, further supporting its potential therapeutic roles .

Eigenschaften

IUPAC Name |

3-chloro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGQBDURBPRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.